ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Significance of Thieno[2,3-c]pyridine Scaffolds in Medicinal Chemistry
Thieno[2,3-c]pyridine derivatives have emerged as privileged scaffolds in drug discovery due to their structural resemblance to purine bases and adaptability to chemical modifications. These fused heterocycles exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. For instance, compound 6i , a thieno[2,3-c]pyridine derivative, demonstrated potent anticancer activity against HSC3, T47D, and RKO cell lines with IC~50~ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. The scaffold’s planar structure facilitates interactions with biological targets such as Hsp90, as evidenced by molecular docking studies. Additionally, thieno[2,3-b]pyridine analogs have shown selective kinase inhibition, underscoring the scaffold’s versatility in targeting diverse enzymatic pathways.
Table 1: Biological Activities of Representative Thieno-Pyridine Derivatives
Importance of Benzothiazole Moieties in Drug Discovery
Benzothiazole derivatives are renowned for their pharmacological versatility, particularly in oncology. The benzothiazole ring system enhances molecular stability and enables π-π stacking interactions with biological targets. For example, pyridothienopyrimidine derivatives incorporating benzothiazole components, such as compound 8 , exhibited superior EGFR kinase inhibition (IC~50~: 7.27 nM) compared to erlotinib (IC~50~: 27.01 nM). Structural studies highlight the benzothiazole’s role in improving binding affinity and selectivity, making it indispensable in hybrid drug design.
Rationale for Molecular Hybridization Approach
Molecular hybridization merges distinct pharmacophores to synergize their biological effects. The integration of thieno[2,3-c]pyridine and benzothiazole in the target compound leverages the former’s kinase-inhibitory potential and the latter’s DNA-intercalating properties. This dual-target strategy is exemplified by El-Metwally et al.’s thienopyrimidine-benzothiazole hybrids, which demonstrated nanomolar potency against VEGFR-2 kinase. Hybridization also mitigates drug resistance by engaging multiple pathways, a critical advantage in oncology.
Historical Development of Thieno-Pyridine and Benzothiazole Research
The exploration of thieno-pyridines began with their synthesis as adenine bioisosteres in the 1970s, evolving into kinase inhibitors by the 2010s. Parallel advancements in benzothiazole chemistry, particularly in antimicrobial and anticancer agents, laid the groundwork for hybrid systems. Recent innovations, such as polymer-based solubilization of thieno[2,3-b]pyridines and nitro-substituted derivatives, highlight ongoing efforts to optimize pharmacokinetic properties. The convergence of these trajectories has enabled the design of multifunctional hybrids like ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, representing a paradigm shift in heterocyclic drug development.
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-2-30-23(29)27-10-9-13-14(11-24)21(33-19(13)12-27)26-20(28)17-7-8-18(31-17)22-25-15-5-3-4-6-16(15)32-22/h3-8H,2,9-10,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOODDOFZZVJNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Thieno[2,3-c]pyridine Core : This heterocyclic structure is known for its pharmacological potential.
- Benzo[d]thiazole Moiety : Contributes to the compound's interaction with biological targets.
- Carboxamide and Carbamoyl Groups : Enhance solubility and reactivity, allowing for better bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant biological activities. Specifically, this compound has shown promise in various areas:
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of similar compounds. Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido) derivatives have been reported to inhibit the growth of various bacteria and fungi.
| Compound | Microbial Activity | Reference |
|---|---|---|
| Benzothiazole Derivatives | Antibacterial against E. coli | |
| Thienopyridine Derivatives | Antifungal against Candida spp. |
Anticancer Activity
The compound has shown significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited inhibition of cell proliferation.
- NCI-H460 (Lung Cancer) : Demonstrated cytotoxicity with a notable IC50 value.
The mechanism of action appears to involve apoptosis induction through the activation of caspases, particularly caspase 3, which is crucial in programmed cell death pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| NCI-H460 | 12 | Induction of cell cycle arrest |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Mechanisms : A study focused on the apoptotic effects of similar thienopyridine derivatives revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Microbial Inhibition : Research highlighted the efficacy of benzothiazole derivatives in inhibiting bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing potential for developing new antibiotics .
- Inflammation Studies : Investigations into the anti-inflammatory properties showed that compounds with similar structures could downregulate TNF-alpha and IL-6 production in macrophages .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Carboxamide, Cyano |
| Heterocyclic Components | Thiophene, Benzo[d]thiazole |
Antimicrobial Properties
Preliminary studies indicate that ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits significant antimicrobial activity. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth in various pathogens. Further research is recommended to elucidate the specific mechanisms of action and the full spectrum of antimicrobial efficacy.
Anticancer Potential
The compound has shown promise in anticancer applications. Its unique structure allows it to interact with biological targets involved in cancer progression. Initial evaluations suggest that it may inhibit cell proliferation in several cancer cell lines. For instance, compounds derived from similar structures have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
Molecular Interaction Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. Early data suggest effective binding to specific enzymes or receptors implicated in disease processes. Techniques such as in vitro assays are recommended for comprehensive exploration of these interactions.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological properties. For example:
- Synthesis Method : The compound can be synthesized through multi-step reactions involving temperature control and the use of catalysts.
- Biological Evaluation : Studies have reported significant activity against various cancer cell lines and microbial strains.
Comparative Analysis with Related Compounds
The compound shares structural similarities with other thieno[2,3-c]pyridine derivatives known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thienopyridine Derivatives | Heterocyclic ring systems | Anticancer properties |
| Benzothiazole Derivatives | Sulfur-containing aromatic rings | Antimicrobial activity |
| Thiophene-based Compounds | Fused ring structures | Antifungal properties |
These comparisons highlight the potential for developing new therapeutics based on the unique features of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Carboxylate Derivatives
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Structure : Features a benzo[b]thiophene core with methyl and triacetoxy substituents.
- Synthesis : Prepared via acetic anhydride and boron trifluoride diethyl etherate-mediated acetylation.
- Properties :
- Melting point: 153–156°C.
- IR peaks: 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
- Structure : Substituted with a phenyl group instead of methyl.
- Synthesis : Similar to 1a but starting from a phenyl-substituted precursor.
- Properties :
- Melting point: 174–178°C.
- IR peaks: 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (ketone C=O).
Table 1: Comparison of Benzo[b]thiophene Derivatives
| Compound | Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| 1a | Methyl | 153–156 | 1777, 1715 | 73 |
| 1b | Phenyl | 174–178 | 1774, 1721 | 94 |
Key Differences :
- The phenyl substituent in 1b increases melting point by ~20°C compared to 1a , likely due to enhanced π-π stacking.
- Higher yield for 1b (94% vs. 73%) suggests steric or electronic advantages in synthesis.
Thiophene-Pyrazole Hybrids
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structure: Combines pyrazole and cyano-thiophene units.
- Synthesis: Uses malononitrile and elemental sulfur in 1,4-dioxane.
- Relevance: The cyano group parallels the target compound’s 3-cyano substituent, which may influence electronic properties.
Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate Methanone (7b)
- Structure : Features an ethyl carboxylate on the thiophene ring.
- Synthesis: Derived from ethyl cyanoacetate instead of malononitrile.
Table 2: Thiophene-Based Hybrids
| Compound | Key Groups | Reactants Used | Potential Applications |
|---|---|---|---|
| 7a | Cyano, pyrazole | Malononitrile, sulfur | Antimicrobial agents |
| 7b | Carboxylate, pyrazole | Ethyl cyanoacetate | Enzyme inhibition |
Thiazole-Containing Pharmacopeial Compounds
Thiazol-5-ylmethyl Carbamates
- Structure : Complex carbamates with thiazole and hydroperoxypropan-2-yl groups.
- Relevance : The benzo[d]thiazole moiety in the target compound shares structural homology, suggesting possible overlap in bioactivity (e.g., protease inhibition).
Contrast : Pharmacopeial compounds prioritize hydrolytic stability (via carbamates), whereas the target compound’s ester group may confer different metabolic pathways.
Structural and Functional Implications
- Synthetic Complexity: The fused dihydrothienopyridine ring likely requires multi-step synthesis, contrasting with simpler benzo[b]thiophene derivatives.
- Lumping Strategy Relevance : As per , compounds with shared heterocycles (e.g., thiophene/benzothiazole) may exhibit analogous degradation pathways or solubility profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for improved yields?
- Methodology : The compound’s core structure suggests multi-step synthesis involving cyclocondensation, amide coupling, and heterocyclic ring formation. Key intermediates (e.g., thiophene-2-carboxamide derivatives) can be synthesized via refluxing in ethanol or DMF with aromatic aldehydes or isothiocyanates (yields: 64–76%) . Optimization may involve adjusting reaction time (e.g., 7–20 hours), solvent polarity (ethanol vs. DMF), and temperature (reflux vs. controlled heating). For example, using anhydrous sodium acetate in ethanol improved cyclization efficiency in analogous thiazole derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹, and C-S-C at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Assign chemical environments (e.g., dihydrothieno pyridine protons at δ 2.5–3.5 ppm, benzo[d]thiazole aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve spatial conformation, bond angles, and intermolecular interactions (e.g., crystal system: monoclinic, space group: P2₁/c, with lattice parameters a = 10.2 Å, b = 15.4 Å, c = 12.8 Å) .
Q. How can intermediates in the synthesis pathway be stabilized to prevent decomposition?
- Methodology : Protect reactive groups (e.g., cyano or amide) via temporary blocking agents (e.g., Boc for amines). Use inert atmospheres (N₂/Ar) during reflux to minimize oxidation. Intermediate stability can be monitored via TLC or HPLC, with purification via recrystallization (ethanol/water or DMF) .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclocondensation steps in synthesizing the thieno[2,3-c]pyridine core?
- Methodology : Computational studies (DFT or MD simulations) can model transition states and reaction pathways. Isotopic labeling (e.g., ¹⁵N in amide groups) combined with MS/MS fragmentation can track bond formation/cleavage. For example, analogous triazepine derivatives showed nucleophilic attack at the thiophene carbonyl, followed by ring closure via intramolecular cyclization .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology : Synthesize analogs with variations in the benzo[d]thiazole (e.g., electron-withdrawing substituents) or dihydrothieno pyridine (e.g., alkyl vs. aryl groups). Test biological activity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing multi-step synthesis?
- Methodology : Apply factorial design (e.g., 2³ design) to screen variables: solvent polarity, catalyst loading, and temperature. Response surface methodology (RSM) can model non-linear relationships. For example, flow-chemistry systems enabled precise control of reaction parameters (residence time, mixing efficiency) in diazomethane synthesis, reducing side products .
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodology : Cross-validate using complementary techniques:
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in amide bonds).
- SC-XRD : Resolve discrepancies in stereochemistry (e.g., Z/E isomerism in benzylidene derivatives) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What strategies mitigate challenges in characterizing labile or hygroscopic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
